![molecular formula C21H18N2O2S2 B2628077 N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-phenoxyacetamide CAS No. 886960-51-6](/img/structure/B2628077.png)
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-phenoxyacetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2-yl group, a dimethylthiophen-2-yl group, and a phenoxyacetamide group . These groups are common in many organic compounds and can confer various properties to the molecule.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the benzo[d]thiazol-2-yl group might undergo reactions typical of aromatic compounds, while the phenoxyacetamide group might participate in reactions typical of amides .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of a nitro substituent can influence the solid-state arrangement, absorption, and fluorescence properties of these compounds .Scientific Research Applications
Biological Activity and Drug Development
a. Antimicrobial Agents: The compound’s benzothiazole moiety has been associated with antimicrobial activity. Researchers have investigated its potential as an antibacterial or antifungal agent. Understanding its mechanism of action and optimizing its structure could lead to novel antimicrobial drugs .
b. Anticancer Properties: Studies have explored the compound’s cytotoxic effects against cancer cell lines. Its unique structure may interfere with cancer cell growth, making it a subject of interest for further investigation .
c. Anti-Inflammatory and Antiviral Applications: The compound’s pharmacological potential extends to anti-inflammatory and antiviral activities. Researchers have evaluated its effects on inflammation pathways and its ability to inhibit viral replication .
Quantitative Structure-Activity Relationship (QSAR) Modeling
Researchers have used QSAR modeling to understand the relationship between the compound’s structure and its biological activity. By analyzing its chemical features, they aim to predict its behavior in biological systems and optimize its properties .
Crystallography and Supramolecular Chemistry
a. Crystal Structure Studies: Single-crystal X-ray diffraction studies have revealed the compound’s crystal structures. These investigations provide insights into its molecular arrangement, hydrogen bonding patterns, and intermolecular interactions.
b. Supramolecular Arrangements: The compound forms face-to-face π-π interactions and N–H (hydrazinyl)···N (thiazoyl) hydrogen bonds. These interactions influence its crystal packing and stability. Understanding these supramolecular arrangements aids in designing new materials with desirable properties .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S2/c1-13-14(2)26-21(23-18(24)12-25-15-8-4-3-5-9-15)19(13)20-22-16-10-6-7-11-17(16)27-20/h3-11H,12H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRPSEQMRRRHHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)COC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-phenoxyacetamide |
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